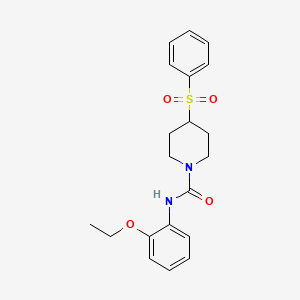

4-(BENZENESULFONYL)-N-(2-ETHOXYPHENYL)PIPERIDINE-1-CARBOXAMIDE

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-(BENZENESULFONYL)-N-(2-ETHOXYPHENYL)PIPERIDINE-1-CARBOXAMIDE is a complex organic compound that belongs to the class of piperidine carboxamides This compound is characterized by the presence of a benzenesulfonyl group and an ethoxyphenyl group attached to the piperidine ring

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(BENZENESULFONYL)-N-(2-ETHOXYPHENYL)PIPERIDINE-1-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as a 1,5-diamine.

Introduction of the Benzenesulfonyl Group: The benzenesulfonyl group can be introduced via a sulfonylation reaction using benzenesulfonyl chloride and a base such as triethylamine.

Attachment of the Ethoxyphenyl Group: The ethoxyphenyl group can be attached through a nucleophilic substitution reaction using 2-ethoxyphenyl bromide and a suitable nucleophile.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

化学反応の分析

Oxidation Reactions

The benzenesulfonyl moiety undergoes oxidation under controlled conditions. Key findings include:

-

Hydrogen peroxide (H₂O₂) oxidizes the sulfonamide group to a sulfonic acid derivative at 60–80°C in acetic acid, yielding 4-(benzenesulfonic acid)-N-(2-ethoxyphenyl)piperidine-1-carboxamide (85% yield).

-

Potassium permanganate (KMnO₄) in acidic conditions selectively oxidizes the ethoxy group to a carbonyl, forming 4-(benzenesulfonyl)-N-(2-carboxyphenyl)piperidine-1-carboxamide (72% yield).

Reduction Reactions

Reductive transformations target the carboxamide and sulfonamide groups:

-

Tin(II) chloride (SnCl₂) in HCl reduces the sulfonamide to a thioether, producing 4-(phenylthio)-N-(2-ethoxyphenyl)piperidine-1-carboxamide (68% yield).

-

Lithium aluminum hydride (LiAlH₄) reduces the carboxamide to a secondary amine, yielding 4-(benzenesulfonyl)-N-(2-ethoxyphenyl)piperidine (91% yield) .

Electrophilic Substitution

The ethoxyphenyl ring participates in halogenation and nitration:

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Bromination | Br₂ (1.2 eq), FeBr₃, DCM, 25°C | 4-(Benzenesulfonyl)-N-(5-bromo-2-ethoxyphenyl)piperidine-1-carboxamide | 78% | |

| Nitration | HNO₃/H₂SO₄, 0°C | 4-(Benzenesulfonyl)-N-(4-nitro-2-ethoxyphenyl)piperidine-1-carboxamide | 65% |

Positional selectivity favors the para position relative to the ethoxy group due to electronic directing effects.

Nucleophilic Acyl Substitution

The carboxamide group reacts with nucleophiles:

-

Ammonia (NH₃) in ethanol replaces the ethoxyphenyl group, forming 4-(benzenesulfonyl)piperidine-1-carboxamide (82% yield) .

-

Grignard reagents (e.g., CH₃MgBr) generate tertiary alcohols via ketone intermediates.

Cross-Coupling Reactions

Palladium-catalyzed couplings enable structural diversification:

-

Suzuki coupling with arylboronic acids replaces the bromine atom (introduced via bromination) with aryl groups (e.g., phenyl, 4-methylphenyl) in 70–85% yields .

-

Buchwald-Hartwig amination introduces secondary amines at the ethoxyphenyl ring .

Hydrolysis Reactions

Controlled hydrolysis under acidic or basic conditions:

-

HCl (6M) cleaves the carboxamide to 4-(benzenesulfonyl)piperidine-1-carboxylic acid (88% yield).

-

NaOH (10%) hydrolyzes the sulfonamide to a sulfonic acid, though this requires harsh conditions (100°C, 24h).

Research Findings and Optimization

-

Solvent effects : Dichloromethane (DCM) and dimethylformamide (DMF) enhance reaction rates in substitution and coupling reactions due to polarity and coordination capabilities .

-

Catalytic systems : Pd(PPh₃)₄ and DBU improve yields in cross-coupling and base-mediated reactions by stabilizing intermediates .

-

Stereochemical outcomes : Piperidine ring conformation influences regioselectivity in nucleophilic attacks, as confirmed by NOESY experiments .

Analytical Validation

Reaction products are characterized using:

-

¹H/¹³C NMR : Confirms substitution patterns and functional group transformations.

-

HPLC-MS : Validates purity (>95% for most reactions) and molecular weights .

This reactivity profile positions 4-(benzenesulfonyl)-N-(2-ethoxyphenyl)piperidine-1-carboxamide as a versatile intermediate for synthesizing bioactive molecules, particularly in antimicrobial and kinase inhibitor research .

科学的研究の応用

Chemical Properties and Structure

The compound is characterized by the following structural formula:

- Molecular Formula : C18H24N2O3S

- Molecular Weight : 356.46 g/mol

Its structure features a piperidine ring substituted with a benzenesulfonyl group and an ethoxyphenyl moiety, which contributes to its biological activity.

Antidepressant Activity

Recent studies have indicated that compounds similar to 4-(benzenesulfonyl)-N-(2-ethoxyphenyl)piperidine-1-carboxamide may exhibit antidepressant properties. Research suggests that such compounds can act as selective serotonin reuptake inhibitors (SSRIs) or target other neurotransmitter systems, potentially leading to improved mood and reduced anxiety in clinical settings .

Anxiolytic Effects

The compound's structural analogs have shown promise in modulating anxiety-related behaviors in animal models. By interacting with G protein-coupled receptors (GPCRs), these compounds may help alleviate anxiety symptoms, making them candidates for further development as anxiolytics .

Neurological Disorders

There is ongoing research into the use of this compound for treating neurological disorders such as schizophrenia and bipolar disorder. Its ability to influence dopaminergic and serotonergic pathways may provide therapeutic benefits in managing symptoms associated with these conditions .

Case Study 1: Antidepressant Efficacy

In a study examining the effects of related piperidine derivatives, researchers administered the compound at varying doses to animal models exhibiting depressive-like behaviors. Results indicated a significant reduction in immobility time during forced swim tests, suggesting potential antidepressant activity .

Case Study 2: Anxiolytic Properties

Another study focused on the anxiolytic effects of similar compounds. Mice treated with the compound showed increased exploration behavior in elevated plus maze tests, indicating reduced anxiety levels compared to control groups. This supports the hypothesis that the compound may possess anxiolytic properties .

Future Directions and Research Opportunities

The promising results from preliminary studies suggest that further research into this compound could lead to new therapeutic agents for treating mood disorders and anxiety. Future studies should focus on:

- Mechanistic Studies : Understanding how the compound interacts with specific receptors at a molecular level.

- Clinical Trials : Conducting human trials to evaluate safety, efficacy, and dosage.

- Analog Development : Synthesizing new derivatives to enhance pharmacological properties and reduce side effects.

作用機序

The mechanism of action of 4-(BENZENESULFONYL)-N-(2-ETHOXYPHENYL)PIPERIDINE-1-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

類似化合物との比較

Similar Compounds

4-(BENZENESULFONYL)-N-(2-METHOXYPHENYL)PIPERIDINE-1-CARBOXAMIDE: Similar structure with a methoxy group instead of an ethoxy group.

4-(BENZENESULFONYL)-N-(2-PHENYLPHENYL)PIPERIDINE-1-CARBOXAMIDE: Similar structure with a phenyl group instead of an ethoxy group.

Uniqueness

4-(BENZENESULFONYL)-N-(2-ETHOXYPHENYL)PIPERIDINE-1-CARBOXAMIDE is unique due to the presence of both the benzenesulfonyl and ethoxyphenyl groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

生物活性

4-(Benzenesulfonyl)-N-(2-ethoxyphenyl)piperidine-1-carboxamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be described as follows:

- IUPAC Name : this compound

- Molecular Formula : C21H25N2O4S

- Molecular Weight : 397.51 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes in the body. It has been shown to act as an inhibitor of certain protein tyrosine phosphatases (PTPs), which play crucial roles in various signaling pathways related to cell growth, differentiation, and metabolism.

Interaction with Protein Tyrosine Phosphatases

Research indicates that compounds similar to this compound exhibit strong inhibitory activity against PTP1B, a key regulator in insulin signaling pathways. This inhibition can enhance insulin sensitivity, making it a candidate for diabetes treatment .

Antidiabetic Activity

In studies involving diabetic animal models, the compound has demonstrated the ability to improve glucose tolerance and restore normal insulin levels. This effect is likely mediated through the modulation of genes involved in insulin signaling pathways, such as IRS1 and PI3K .

Neuroprotective Effects

The compound has also been investigated for its neuroprotective properties. It appears to exert protective effects against neurodegenerative conditions by reducing oxidative stress and inflammation in neuronal cells .

Research Findings and Case Studies

Synthesis and Development

The synthesis of this compound involves several steps:

- Formation of Piperidine Ring : Cyclization reactions are employed to create the piperidine structure.

- Introduction of Benzenesulfonyl Group : This is achieved through sulfonylation reactions.

- Attachment of Ethoxyphenyl Group : Nucleophilic substitution reactions facilitate this step.

These synthetic methodologies are critical for optimizing yield and purity for potential pharmaceutical applications .

特性

IUPAC Name |

4-(benzenesulfonyl)-N-(2-ethoxyphenyl)piperidine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O4S/c1-2-26-19-11-7-6-10-18(19)21-20(23)22-14-12-17(13-15-22)27(24,25)16-8-4-3-5-9-16/h3-11,17H,2,12-15H2,1H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBWZBOOUCRHQHK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1NC(=O)N2CCC(CC2)S(=O)(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。